molecular formula C18H23NO3 B5216817 ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate

ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate

Cat. No.: B5216817
M. Wt: 301.4 g/mol
InChI Key: FDKXEKYTWINJRU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate is an organic compound that contains a cyano group, an ester group, and a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with a suitable oxane derivative under basic conditions. The reaction typically requires a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure reactors and advanced catalysts can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate involves its interaction with various molecular targets. The cyano group can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the ester group can undergo hydrolysis to release active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate is unique due to its substituted oxane ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-21-16(20)15(12-19)18(14-8-6-5-7-9-14)10-11-22-17(2,3)13-18/h5-9,15H,4,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKXEKYTWINJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1(CCOC(C1)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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